molecular formula C23H23N3O3S B251462 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide

Número de catálogo: B251462
Peso molecular: 421.5 g/mol
Clave InChI: WQGZHPROJLLTMO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a key enzyme involved in B-cell receptor signaling, which plays a crucial role in the activation and proliferation of B-cells. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies, such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).

Mecanismo De Acción

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide selectively binds to and inhibits BTK, a key enzyme in B-cell receptor signaling. By blocking BTK activity, this compound prevents downstream signaling pathways that promote B-cell activation, proliferation, and survival. This leads to the induction of apoptosis and inhibition of tumor growth in B-cell malignancies.
Biochemical and Physiological Effects:
This compound has been shown to induce apoptosis in B-cell malignancies, including CLL and NHL. Additionally, this compound inhibits the proliferation and survival of B-cells by blocking B-cell receptor signaling. This compound has also been shown to inhibit the activation of macrophages and dendritic cells, which play a role in the immune response to cancer.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One advantage of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide is its selectivity for BTK, which reduces the risk of off-target effects. Additionally, this compound has shown potent antitumor activity in preclinical models of B-cell malignancies. However, one limitation of this compound is its potential toxicity, which may limit its clinical application. Further studies are needed to evaluate the safety and efficacy of this compound in humans.

Direcciones Futuras

For 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide research include clinical trials to evaluate its safety and efficacy in humans with B-cell malignancies. Additionally, studies are needed to investigate the potential use of this compound in combination with other therapies, such as chemotherapy and immunotherapy. Further research is also needed to understand the mechanisms of resistance to this compound and to develop strategies to overcome resistance. Finally, studies are needed to evaluate the potential use of this compound in other B-cell-mediated diseases, such as autoimmune disorders.

Métodos De Síntesis

The synthesis of 3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide involves several steps, including the reaction of 2-aminobenzamide with 4-(thiophene-2-carbonyl)piperazine, followed by the coupling of the resulting intermediate with 4-bromoanisole. The final product is obtained after purification and characterization by various analytical techniques, such as NMR spectroscopy and mass spectrometry.

Aplicaciones Científicas De Investigación

3-Methoxy-N-{4-[4-(thiophene-2-carbonyl)-piperazin-1-yl]-phenyl}-benzamide has been extensively studied in preclinical models of B-cell malignancies, showing potent antitumor activity and favorable pharmacokinetic properties. In a mouse model of CLL, this compound significantly reduced tumor burden and prolonged survival compared to control groups. Similarly, in a mouse model of NHL, this compound demonstrated significant antitumor activity and improved survival. These preclinical data support the potential clinical application of this compound as a targeted therapy for B-cell malignancies.

Propiedades

Fórmula molecular

C23H23N3O3S

Peso molecular

421.5 g/mol

Nombre IUPAC

3-methoxy-N-[4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]benzamide

InChI

InChI=1S/C23H23N3O3S/c1-29-20-5-2-4-17(16-20)22(27)24-18-7-9-19(10-8-18)25-11-13-26(14-12-25)23(28)21-6-3-15-30-21/h2-10,15-16H,11-14H2,1H3,(H,24,27)

Clave InChI

WQGZHPROJLLTMO-UHFFFAOYSA-N

SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

SMILES canónico

COC1=CC=CC(=C1)C(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CS4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.